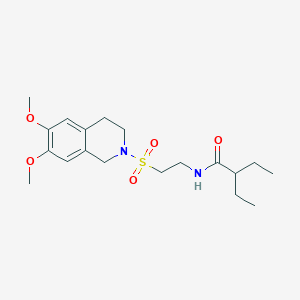
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a common structural motif in many biologically active compounds. This structure can interact with specific cellular targets, aiding in the development of novel therapies.Chemical Reactions Analysis
The isoquinoline moiety in the compound can undergo various chemical reactions. For example, it can participate in [4+2] cycloaddition reactions with o-quinone methides .Physical and Chemical Properties Analysis
The compound is likely to be a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .Applications De Recherche Scientifique
Structure and Interactions
The compound, known for its unique structure, shows potential in various scientific research areas. One study detailed the intramolecular and intermolecular interactions of a related compound, showcasing the importance of hydrogen bonding in the formation of its crystalline structure (Gelbrich, Haddow, & Griesser, 2011). This fundamental understanding can lead to applications in designing drugs with desired physical and chemical properties.
Vasodilatory Activity
Research into derivatives of isoquinoline sulfonamides has revealed their potential in vasodilatory activities, crucial for cardiovascular drug development. A study highlighted the synthesis of these derivatives and their efficacy in increasing arterial blood flow, showing comparable results to clinically used drugs like diltiazem (Morikawa, Sone, & Asano, 1989). These findings are significant for developing new cardiovascular medications.
Fluorescent Thermometry
A novel application in temperature sensing was explored through the fluorescence intensity changes of a related compound, providing a method for ratiometrically detecting temperature changes. This property could revolutionize temperature sensing in chemical and biological research contexts (Cao et al., 2014).
Anticancer Research
In anticancer research, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain compounds exhibited significant anticancer activities, hinting at the potential for these derivatives to be developed into anticancer agents (Saleh et al., 2020). This research is crucial for discovering new cancer treatments.
Synthesis of Alkaloids
The compound's framework has also been utilized in the synthesis of alkaloids, such as in the enantioselective synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. These compounds have applications in drug development and synthetic organic chemistry (Lee et al., 1994).
Inhibitory Activities on Protein Kinases
Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic AMP-dependent protein kinase and protein kinase C, important targets in cancer and other diseases. This inhibition suggests a therapeutic potential for isoquinolinesulfonamides in treating diseases where these kinases are dysregulated (Hidaka et al., 1984).
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAKNGPBXYGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
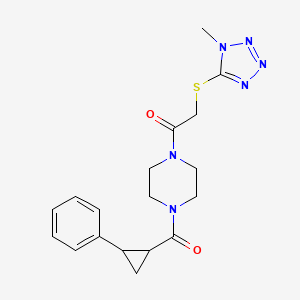

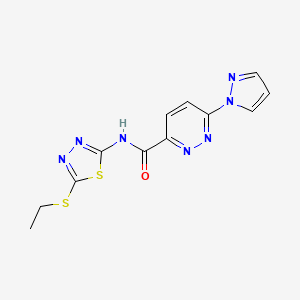
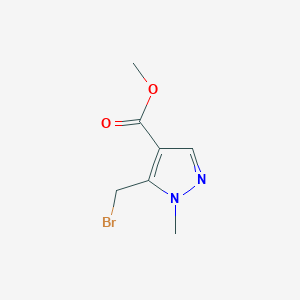
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
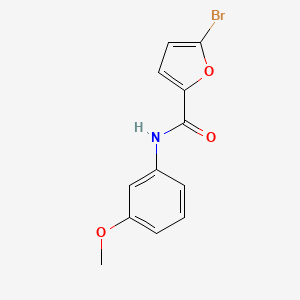
![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
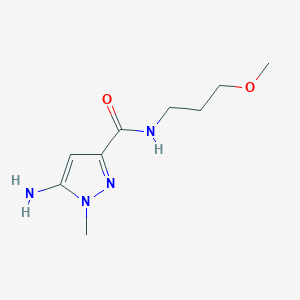

![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
